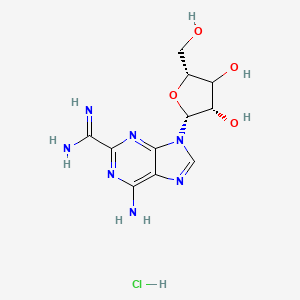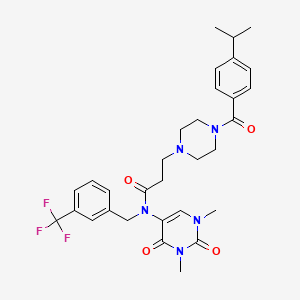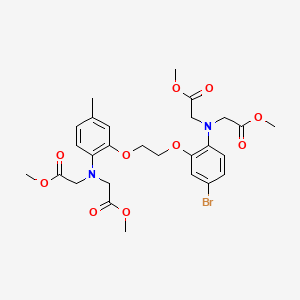
5-Bromo-5'-methyl BAPTA tetramethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5’-methyl BAPTA tetramethyl ester is a derivative of BAPTA, which is a well-known calcium indicator. This compound is particularly suitable for measuring relatively high levels of calcium ions (Ca²⁺) in various biological and chemical systems . The molecular formula of 5-Bromo-5’-methyl BAPTA tetramethyl ester is C₂₇H₃₃BrN₂O₁₀, and it has a molecular weight of 625.46 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5’-methyl BAPTA tetramethyl ester involves multiple steps, starting from the parent compound BAPTA. The process typically includes bromination and methylation reactions to introduce the bromo and methyl groups, respectively. The final step involves esterification to obtain the tetramethyl ester form .
Industrial Production Methods
Industrial production methods for 5-Bromo-5’-methyl BAPTA tetramethyl ester are not widely documented. the synthesis likely follows similar routes as laboratory-scale synthesis, with optimization for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5’-methyl BAPTA tetramethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would yield an amine-substituted product.
Ester Hydrolysis: The major products are the corresponding carboxylic acids
Scientific Research Applications
5-Bromo-5’-methyl BAPTA tetramethyl ester is widely used in scientific research due to its ability to act as a calcium indicator. Some of its applications include:
Chemistry: Used in studies involving calcium ion detection and quantification.
Biology: Employed in cellular and molecular biology to monitor calcium ion fluxes in cells.
Medicine: Utilized in medical research to study calcium-related physiological and pathological processes.
Industry: Applied in the development of calcium-sensitive dyes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of 5-Bromo-5’-methyl BAPTA tetramethyl ester involves its ability to bind calcium ions. The compound has high affinity for Ca²⁺, and upon binding, it undergoes a conformational change that can be detected using fluorescence or other analytical techniques. This property makes it an effective calcium indicator .
Comparison with Similar Compounds
Similar Compounds
BAPTA: The parent compound, which also acts as a calcium indicator but lacks the bromo and methyl groups.
Fura-2: Another calcium indicator with different spectral properties.
Fluo-3: A widely used calcium indicator in biological research
Uniqueness
5-Bromo-5’-methyl BAPTA tetramethyl ester is unique due to its high specificity and sensitivity for calcium ions, making it suitable for detecting relatively high levels of Ca²⁺. The presence of the bromo and methyl groups enhances its binding affinity and fluorescence properties compared to other calcium indicators .
Properties
Molecular Formula |
C27H33BrN2O10 |
|---|---|
Molecular Weight |
625.5 g/mol |
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-bromophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C27H33BrN2O10/c1-18-6-8-20(29(14-24(31)35-2)15-25(32)36-3)22(12-18)39-10-11-40-23-13-19(28)7-9-21(23)30(16-26(33)37-4)17-27(34)38-5/h6-9,12-13H,10-11,14-17H2,1-5H3 |
InChI Key |
SXCYTVPSAWGQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

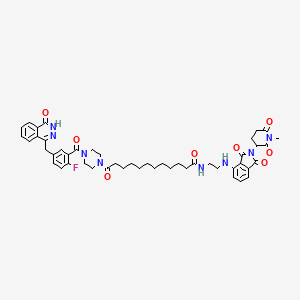

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
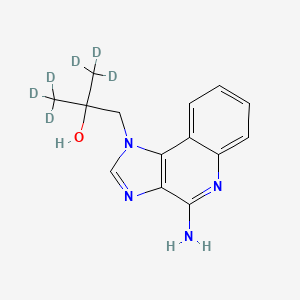
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
